molecular formula C24H27FN2O3 B12350167 methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate CAS No. 2682867-54-3

methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate

Cat. No.: B12350167
CAS No.: 2682867-54-3
M. Wt: 410.5 g/mol
InChI Key: GZGBNOYVLYYYCZ-NRFANRHFSA-N
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Description

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate typically involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with methylamine and L-phenylalanine. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new synthetic cannabinoids for research and forensic purposes.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which mediate the compound’s effects on the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is unique due to its specific chemical structure, which includes a fluoropentyl chain and an indole core. This structure confers high potency and selectivity for cannabinoid receptors, making it a valuable compound for research and forensic applications .

Properties

CAS No.

2682867-54-3

Molecular Formula

C24H27FN2O3

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1

InChI Key

GZGBNOYVLYYYCZ-NRFANRHFSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

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